![molecular formula C8H5F6N B3133034 2,3-Bis(trifluoromethyl)aniline CAS No. 3822-20-6](/img/structure/B3133034.png)
2,3-Bis(trifluoromethyl)aniline
Overview
Description
“2,3-Bis(trifluoromethyl)aniline” is an organic compound with the molecular formula (CF3)2C6H3NH2 . It is a type of aniline that has two trifluoromethyl groups attached to it . It has a molecular weight of 229.12 .
Synthesis Analysis
The synthesis of “2,3-Bis(trifluoromethyl)aniline” and similar compounds often involves the use of catalysts containing nickel and/or palladium . For example, a process for the preparation of 2-trifluoromethyl aniline involves the use of hydrogenation catalysts that contain nickel and/or palladium in metallic or oxidic form .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(trifluoromethyl)aniline” consists of a benzene ring with two trifluoromethyl groups and one amine group attached to it . The presence of the trifluoromethyl groups makes the molecule highly electronegative .
Chemical Reactions Analysis
“2,3-Bis(trifluoromethyl)aniline” can undergo various chemical reactions. For instance, it can participate in the trifluoromethylarylation of alkenes . This reaction involves the use of anilines and allows the trifluoromethylarylation of alkenes without the need for additives, transition metals, photocatalysts, or an excess of reagents .
Physical And Chemical Properties Analysis
“2,3-Bis(trifluoromethyl)aniline” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 1.467 g/mL at 25°C . Its boiling point is 85°C at 15 mmHg .
Scientific Research Applications
Anion Sensing and Molecular Recognition
The compound’s trifluoromethyl groups influence its electronic properties. Scientists have explored its potential as an anion sensor or receptor. By incorporating it into molecular frameworks, they aim to detect specific anions (e.g., fluoride, chloride) selectively. These studies contribute to the field of supramolecular chemistry.
References:
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that trifluoromethyl group-containing compounds can interact with their targets in various ways, such as by inhibiting enzymatic activity or modulating receptor function .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their absorption and distribution .
Result of Action
It is known that trifluoromethyl group-containing compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Future Directions
“2,3-Bis(trifluoromethyl)aniline” and similar compounds have potential applications in various fields. For example, they can be used in the synthesis of anti-benign prostatic hyperplasia drugs . They can also be used in the development of highly transparent aromatic polyamides, which are useful in the manufacture of flexible organic light-emitting diode (OLED) displays .
properties
IUPAC Name |
2,3-bis(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYTZPOGDMVMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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